2-Ethylthiazol-5-amine

Description

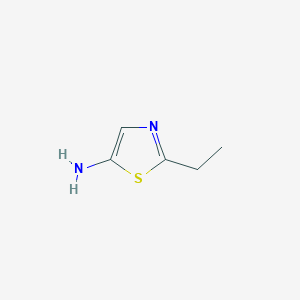

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2S |

|---|---|

Molecular Weight |

128.20 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazol-5-amine |

InChI |

InChI=1S/C5H8N2S/c1-2-5-7-3-4(6)8-5/h3H,2,6H2,1H3 |

InChI Key |

YOHNYMGNZYCSAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(S1)N |

Origin of Product |

United States |

Mechanistic Investigations in 2 Ethylthiazol 5 Amine Reactivity

Elucidation of Reaction Pathways and Intermediate Formation in Thiazole (B1198619) Amine Synthesis

The synthesis of 5-aminothiazoles, such as 2-Ethylthiazol-5-amine, is classically achieved through the Cook-Heilbron thiazole synthesis. wikipedia.orgpharmaguideline.comyoutube.com This reaction, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provides a direct route to 5-aminothiazole derivatives under mild conditions, often at room temperature. wikipedia.org The core reactants are typically an α-aminonitrile and a dithioacid or related compound like carbon disulfide. wikipedia.organalis.com.mynih.gov

The reaction mechanism commences with a nucleophilic attack from the nitrogen atom of the α-aminonitrile onto the electrophilic carbon of the dithioacid or carbon disulfide. wikipedia.org This initial addition is followed by an intramolecular cyclization step. The sulfur atom acts as a nucleophile, attacking the carbon of the nitrile group in a 5-exo-dig cyclization. wikipedia.org This key step forms a 5-imino-2-thione thiazolidine (B150603) intermediate. The final step involves a base-assisted tautomerization of this intermediate, where protons are abstracted, leading to the formation of the aromatic 5-aminothiazole ring. wikipedia.org

A general pathway for the Cook-Heilbron synthesis is detailed in the table below.

| Step | Description | Reactants | Intermediate Formed |

| 1 | Nucleophilic Addition | α-aminonitrile, Carbon disulfide | Dithiocarbamate derivative |

| 2 | Intramolecular Cyclization | Dithiocarbamate derivative | 5-Iminothiazolidine-2-thione |

| 3 | Tautomerization | 5-Iminothiazolidine-2-thione | 5-Amino-2-mercaptothiazole |

For comparison, the more general Hantzsch thiazole synthesis is widely used for preparing 2-aminothiazoles. synarchive.comwikipedia.org This method involves the condensation of an α-haloketone with a thioamide, like thiourea (B124793). wikipedia.orgchemhelpasap.com The mechanism starts with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular condensation and dehydration to form the 2-aminothiazole (B372263) ring. nih.govchemhelpasap.com

Studies on Nucleophilic and Electrophilic Reactivity of the Aminothiazole Core

The reactivity of the aminothiazole core is dictated by the interplay of the heteroatoms (N and S) and the activating effect of the amino group. In this compound, the exocyclic amino group at the C5 position is a primary site of nucleophilic reactivity. chemicalbook.comias.ac.in This is characteristic of aromatic amines, where the lone pair of electrons on the nitrogen atom is available for reaction with electrophiles. masterorganicchemistry.com

The thiazole ring itself contains multiple potential reaction sites. The ring nitrogen at position 3 is a significant nucleophilic center, and protonation or alkylation often occurs here. pharmaguideline.comchemicalbook.comrsc.org However, the reactivity of the exocyclic versus the endocyclic nitrogen can be influenced by the reaction conditions and the nature of the electrophile. chemicalbook.comnih.gov For instance, reactions with saturated electrophiles often show a preference for attack at the ring nitrogen, unless there is significant steric hindrance. chemicalbook.com

The presence of the amino group at C5 strongly activates the thiazole ring towards electrophilic substitution. ias.ac.in In thiazole systems, the C5 position is generally the most electron-rich and susceptible to electrophilic attack. pharmaguideline.comias.ac.in The powerful electron-donating effect of the 5-amino group would further enhance the nucleophilicity at the C4 position, making it a likely site for reactions such as halogenation or nitration. Conversely, the C2 position in the thiazole ring is generally electron-deficient and thus the primary site for nucleophilic attack. pharmaguideline.comias.ac.in

A summary of the reactive sites is provided below.

| Site | Type of Reactivity | Influencing Factors |

| 5-NH₂ Group | Nucleophilic | Primary site for acylation, alkylation, and reaction with aldehydes. chemicalbook.comnih.gov |

| Ring Nitrogen (N3) | Nucleophilic | Site for protonation and alkylation. rsc.org |

| Ring Carbon (C4) | Electrophilic Substitution | Activated by the strong electron-donating 5-amino group. |

| Ring Carbon (C2) | Nucleophilic Substitution | Inherently electron-deficient nature of this position in the thiazole ring. pharmaguideline.com |

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic data specifically for this compound are not extensively documented in publicly available literature. However, studies on related aminothiazole compounds provide valuable insights into the energetics and reaction rates of key transformations.

A thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole (B30445) determined their standard molar enthalpies of combustion and sublimation through experimental techniques like rotating bomb combustion calorimetry and Knudsen-effusion. researchgate.net Such data are fundamental for calculating the standard molar enthalpies of formation in both crystalline and gaseous states, offering a quantitative measure of the compounds' thermodynamic stability. researchgate.net

Kinetic studies have been performed to quantify the nucleophilicity of various 2-aminothiazole derivatives. For example, the reactions of 2-amino-4-arylthiazoles with the electrophile 4,6-dinitrobenzofuroxan (DNBF) were monitored to determine second-order rate constants. researchgate.net These kinetic measurements allow for the calculation of the nucleophilicity parameter (N) for the aminothiazole, placing it on a general scale that permits direct comparison with a wide range of other nucleophiles. researchgate.net Such studies reveal that electronic effects of substituents on the thiazole ring significantly influence the reaction rates. researchgate.net

The kinetics of the Hantzsch thiazole synthesis have also been investigated, with studies exploring the effects of substituents on reaction rates and the order of the reaction with respect to the catalyst to elucidate the mechanism. acs.org These analyses help in optimizing reaction conditions for higher yields and understanding the formation of potential intermediates. mdpi.com

Examination of Rearrangement Reactions (e.g., Dimroth Rearrangement) and Tautomerism in Aminothiazole Systems

Tautomerism: Aminothiazoles, including this compound, can exist in a tautomeric equilibrium between an amino form and an imino form. researchgate.net This involves the migration of a proton between the exocyclic amino group and the ring nitrogen atom. youtube.com For 5-aminothiazoles, this would be an equilibrium between 5-aminothiazole and 5(4H)-iminothiazoline. However, extensive studies on 2-aminothiazoles using spectroscopic and computational methods have indicated that the amino tautomer is generally the predominant and more stable form in solution. rsc.orgresearchgate.netrsc.orgresearchgate.net The stability of the aromatic amino form is a significant factor driving this equilibrium. rsc.org

Rearrangement Reactions: The Dimroth rearrangement is a well-known isomerization reaction in nitrogen-containing heterocyclic chemistry, where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This rearrangement typically occurs via a ring-opening and ring-closure sequence and can be catalyzed by acid, base, heat, or light. nih.govresearchgate.net While commonly observed in 1,2,3-triazoles and various pyrimidine (B1678525) systems, its direct application to simple aminothiazoles is less common. wikipedia.orgnih.gov However, a Dimroth-type N/S interchange has been reported in related fused systems like imidazo[4,5-d]thiazolones, where an imidazolidinethione ring opens and recloses at the sulfur atom to form the thiazole ring. nih.gov This suggests that under specific conditions, a similar rearrangement involving the opening of the thiazole ring in this compound could be mechanistically plausible, although it is not a commonly reported transformation for this class of compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Ethylthiazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H NMR spectroscopy of 2-Ethylthiazol-5-amine reveals distinct signals corresponding to the different types of protons present in the molecule. The hydrogens of the amine group typically appear as a broad singlet. libretexts.org The protons on the ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent protons. The lone proton on the thiazole (B1198619) ring appears as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Thiazole-H | ~7.55 | Singlet | N/A |

| NH₂ | ~7.17 (D₂O exchangeable) | Broad Singlet | N/A |

| -CH₂- (Ethyl) | ~2.73 | Quartet | ~7.5 |

| -CH₃ (Ethyl) | ~1.18 | Triplet | ~7.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a separate signal. The carbon atoms of the thiazole ring appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the nitrogen and sulfur heteroatoms and the substituents. oregonstate.edulibretexts.org The carbons of the ethyl group are observed in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=N (Thiazole) | ~165.1 |

| C-NH₂ (Thiazole) | ~144.9 |

| C-H (Thiazole) | ~123.4 |

| -CH₂- (Ethyl) | ~20.6 |

| -CH₃ (Ethyl) | ~17.1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Two-dimensional (2D) NMR techniques provide further structural confirmation by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) : HMQC correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.edu This technique would show correlations between the thiazole proton and its attached carbon, as well as the methylene and methyl protons with their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.org In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern provides valuable structural information. Aliphatic amines often undergo α-cleavage, where the bond between the carbon adjacent to the nitrogen and another carbon is broken. miamioh.edulibretexts.org For this compound, a characteristic fragmentation would be the loss of a methyl radical (•CH₃) to form a stable cation.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Loss |

|---|---|---|

| [M]+ | 128 | Molecular Ion |

| [M-CH₃]+ | 113 | Loss of a methyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgnih.gov The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The C-H stretching of the ethyl group is observed around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1500-1650 cm⁻¹ region. The C-N stretching vibration would also be present. orgchemboulder.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Alkyl (C-H) | C-H Stretch | 2850 - 2960 |

| Thiazole Ring | C=N Stretch | ~1620 |

| Thiazole Ring | C=C Stretch | ~1504 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to π → π* and n → π* transitions. The thiazole ring system, being a chromophore, will absorb UV radiation, and the presence of the amino group as an auxochrome will influence the position and intensity of the absorption maxima (λmax). libretexts.org The UV-Vis spectrum is useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.

X-ray Crystallography for Precise Solid-State Structure Determination

The process involves irradiating a single crystal of the substance with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal. By analyzing this pattern, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the exact position of each atom.

For a compound like this compound, a successful crystallographic analysis would yield crucial data, including the crystal system, space group, and unit cell dimensions. It would also confirm the planarity of the thiazole ring and provide precise measurements for the bond lengths and angles of the ethyl and amine substituents.

Despite a thorough review of scientific literature, specific experimental X-ray crystallographic data for this compound has not been reported. Therefore, a data table of its crystallographic parameters cannot be provided at this time. The generation of such data would require the successful growth of a single crystal of the compound suitable for X-ray diffraction analysis.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN analysis, is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is essential for verifying the empirical formula of a synthesized compound and assessing its purity.

The technique is based on the complete combustion of a small, precisely weighed amount of the sample in a controlled environment with excess oxygen. The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂). These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.

By comparing the experimentally determined mass percentages of C, H, and N to the theoretical values calculated from the compound's proposed molecular formula, researchers can confirm its elemental composition. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. Typically, experimental values that fall within ±0.4% of the theoretical values are considered acceptable for confirmation of a new compound's structure.

The molecular formula for this compound is C₅H₈N₂S. Based on this, the theoretical elemental composition can be calculated. While no specific experimental CHN analysis data for this compound was found in a review of the literature, the theoretical values provide a benchmark for any future experimental verification.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 46.85% |

| Hydrogen | H | 6.29% |

| Nitrogen | N | 21.85% |

Computational Chemistry and Theoretical Studies of 2 Ethylthiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations have been instrumental in understanding the fundamental electronic structure and preferred geometric arrangement of 2-Ethylthiazol-5-amine. These theoretical approaches offer a microscopic view of the molecule's behavior and characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been widely used. When paired with a 6-311++G(d,p) basis set, these calculations provide a robust framework for optimizing the molecular geometry and determining electronic properties. Studies have focused on calculating key parameters such as bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule.

Basis Set Selection and Optimization Strategies

The choice of basis set is critical for the accuracy of quantum chemical calculations. For this compound, various Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p), have been utilized. The inclusion of polarization functions (d) and diffuse functions (++) is essential for accurately describing the electronic distribution, particularly around the heteroatoms (nitrogen and sulfur) and the amine group. Geometry optimization is typically performed using energy minimization algorithms to locate the stationary point on the potential energy surface that corresponds to the most stable molecular conformation.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior and properties of this compound.

Conformational Analysis and Energy Landscape Exploration

The rotational freedom around the single bond connecting the ethyl group to the thiazole (B1198619) ring gives rise to different possible conformations. Computational methods have been used to perform a systematic scan of the potential energy surface by rotating this dihedral angle. This analysis helps to identify the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other local minima and the energy barriers that separate them. Understanding the conformational landscape is crucial as it can influence the molecule's reactivity and interactions.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surfaces)

The electronic properties of this compound have been extensively analyzed using computational data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to show regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential, which are electron-poor and prone to nucleophilic attack. For this compound, these maps typically show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group.

Table of Calculated Electronic Properties for this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | -5.8 | -0.9 | 4.9 |

| HF | 6-311++G(d,p) | -8.5 | 1.5 | 10.0 |

Table of Compounds Mentioned

| Compound Name |

|---|

Prediction of Chemical Reactivity and Selectivity Parameters

A key aspect of these computational analyses involves the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, with higher HOMO energies suggesting a greater propensity to donate electrons to an electrophile. Conversely, the LUMO energy reflects the molecule's electron-accepting ability; lower LUMO energies indicate a greater ease of accepting electrons from a nucleophile. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability.

From the FMO energies, a range of global reactivity descriptors can be derived to quantify different aspects of the molecule's reactivity. These descriptors, based on conceptual DFT, provide a quantitative framework for understanding and predicting chemical behavior. Important global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

Theoretical studies on aminothiazole derivatives have shown that the distribution of HOMO and LUMO is significantly influenced by the nature and position of substituents on the thiazole ring. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminothiazole ring, particularly involving the nitrogen atom of the amino group and the sulfur atom, indicating these as likely sites for electrophilic attack. The LUMO, on the other hand, is anticipated to be distributed across the thiazole ring system.

Hypothetical calculated reactivity parameters for this compound, based on DFT calculations, are presented in the interactive table below.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -0.75 |

| Energy Gap (ΔE) | 5.14 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.75 |

| Electronegativity (χ) | 3.32 |

| Chemical Hardness (η) | 2.57 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.14 |

Determination of Acid-Base Properties and Dissociation Constants (pKa) through Computational Methods

The acid-base properties of a molecule are critical to its behavior in biological and chemical systems. The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods provide a valuable alternative to experimental measurements for determining pKa values, especially for novel or difficult-to-synthesize compounds. Various computational approaches, ranging from empirical methods to first-principles quantum mechanical calculations, are employed to predict pKa values with reasonable accuracy.

For a molecule like this compound, which possesses a basic amino group, the pKa of its conjugate acid (the protonated form) is of primary interest. The protonation can occur at the exocyclic amino group or at the nitrogen atom within the thiazole ring. Computational studies can help determine the most likely site of protonation by comparing the energies of the different protonated species. The more stable protonated form corresponds to the higher pKa value.

Quantum mechanical methods, often combined with a continuum solvation model (like the Polarizable Continuum Model - PCM), are frequently used for accurate pKa prediction. The calculation typically involves a thermodynamic cycle that relates the Gibbs free energy of deprotonation in the gas phase to that in the solution phase. The pKa value is then calculated using the following equation:

pKa = (ΔG*solv) / (2.303 RT)

where ΔG*solv is the standard Gibbs free energy of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

The accuracy of the predicted pKa values is highly dependent on the level of theory, the basis set, and the solvation model used. High-level DFT methods, such as B3LYP or M06-2X, with a sufficiently large basis set, generally provide reliable results.

For this compound, the primary basic center is expected to be the exocyclic amino group due to the electron-donating nature of the ethyl group and the delocalization of the lone pair of the ring nitrogen into the aromatic system. Computational analysis would involve optimizing the geometries of the neutral molecule and its protonated form in both the gas phase and in solution to calculate the necessary free energy changes.

A hypothetical set of computationally predicted pKa values for the possible protonation sites of this compound are presented in the interactive table below. These values are illustrative of what a detailed computational study might reveal.

| Protonation Site | Predicted pKa |

|---|---|

| 5-Amino Group (-NH2) | 5.2 |

| Thiazole Ring Nitrogen (N3) | 1.8 |

2 Ethylthiazol 5 Amine and Its Derivatives As Strategic Chemical Building Blocks in Advanced Organic Synthesis

Scaffold Diversification and Library Generation for Chemical Exploration

The 2-Ethylthiazol-5-amine scaffold is an excellent starting point for the generation of diverse chemical libraries, a crucial process in drug discovery and chemical biology. The primary amino group at the C5 position serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic introduction of various functional groups and molecular fragments. This diversification can be achieved through several key synthetic strategies, analogous to those employed for other aminothiazole isomers. nih.gov

One of the most common approaches to diversify the this compound core is through acylation reactions . The nucleophilic 5-amino group can readily react with a wide range of acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents), to furnish a library of corresponding amides. This approach allows for the introduction of a vast array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.govmdpi.com For instance, a parallel synthesis approach could be employed where this compound is reacted with a library of carboxylic acids to generate a corresponding amide library.

Another powerful method for scaffold diversification is through sulfonylation . Reaction of the 5-amino group with various sulfonyl chlorides can introduce a sulfonamide linkage, which is a key functional group in many therapeutic agents. This allows for the incorporation of diverse aryl and alkylsulfonyl groups, further expanding the chemical space of the library.

Furthermore, alkylation and arylation reactions of the 5-amino group can be explored. While direct N-alkylation might lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes and ketones provides a more controlled method for introducing a wide range of substituents. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be envisioned for the synthesis of N-aryl derivatives, although this might be more challenging compared to its application on aryl halides.

The generation of urea (B33335) and thiourea (B124793) derivatives represents another facile route to library diversification. The reaction of this compound with isocyanates and isothiocyanates, respectively, can introduce a diverse set of substituents connected through these important pharmacophoric linkers. nih.gov

The following interactive data table showcases a representative set of virtual derivatives that could be generated from this compound, highlighting the potential for extensive scaffold diversification.

| R-Group Source | Reaction Type | Resulting Functional Group | Potential R-Group Diversity |

| Carboxylic Acids | Acylation | Amide | Aliphatic, Aromatic, Heterocyclic |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | Aryl, Alkyl |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine | Wide range of alkyl and aryl groups |

| Isocyanates | Urea Formation | Urea | Alkyl, Aryl |

| Isothiocyanates | Thiourea Formation | Thiourea | Alkyl, Aryl |

Precursors for the Synthesis of Complex Heterocyclic Architectures

Beyond simple derivatization of the amino group, this compound serves as a valuable precursor for the construction of more complex, fused heterocyclic architectures. The inherent reactivity of the aminothiazole system, with its nucleophilic amino group and the adjacent thiazole (B1198619) ring, can be harnessed in a variety of cyclization reactions.

One prominent strategy involves the use of bifunctional electrophiles to construct a new ring fused to the thiazole core. For example, reaction of this compound with α,β-unsaturated carbonyl compounds can lead to the formation of thiazolo[5,4-b]pyridines through a Michael addition followed by an intramolecular cyclization and dehydration sequence. Similarly, reaction with β-ketoesters can yield thiazolo[5,4-b]pyridin-5-ones . The specific outcome of these reactions can often be controlled by the choice of reactants and reaction conditions. frontiersin.org

Another approach to fused heterocycles involves the reaction of this compound with reagents that can engage the 5-amino group and the C4-position of the thiazole ring. For instance, condensation with 1,3-dielectrophiles can lead to the formation of various fused systems. While the direct functionalization of the C4-position might require prior activation, this strategy is well-documented for other aminothiazole isomers.

Furthermore, the 5-amino group can be transformed into other functional groups that are more amenable to specific cyclization strategies. For example, diazotization of the amino group followed by reaction with a suitable nucleophile can introduce a handle for subsequent intramolecular cyclization reactions.

The following table provides examples of complex heterocyclic systems that could potentially be synthesized from this compound based on known reactivity patterns of aminothiazoles.

| Reagent | Resulting Heterocyclic System |

| α,β-Unsaturated Ketone | Thiazolo[5,4-b]pyridine |

| β-Ketoester | Thiazolo[5,4-b]pyridin-5-one |

| 1,3-Dicarbonyl Compound | Thiazolo[5,4-b]pyrimidine (via condensation) |

| Phosgene or equivalent | Thiazolo[5,4-d]oxazol-2-one |

| Carbon disulfide | Thiazolo[5,4-d]thiazol-2-thione |

Utility in Multi-Step Organic Transformations and Methodological Development

The unique structural and electronic properties of this compound and its derivatives make them valuable tools in the context of multi-step organic transformations and the development of new synthetic methodologies. The thiazole ring can act as a directing group or a stable platform for subsequent chemical modifications.

In multi-step synthesis, this compound can be introduced early in a synthetic sequence to provide a robust heterocyclic core that can withstand various reaction conditions. The 5-amino group can be protected if necessary, allowing for transformations on other parts of the molecule, and then deprotected at a later stage for further functionalization. For instance, a Boc-protected this compound could be used in a sequence where other parts of a larger molecule are being assembled, with the final step being the deprotection and derivatization of the 5-amino group. semanticscholar.org

The development of novel synthetic methods can also benefit from the use of this building block. For example, the 2-ethyl group can influence the regioselectivity of reactions on the thiazole ring. Furthermore, the 5-amino group can be used to anchor the molecule to a solid support, enabling the application of solid-phase organic synthesis (SPOS) for the high-throughput generation of compound libraries. nih.gov

The application of this compound in multi-component reactions (MCRs) is another area of potential. MCRs allow for the rapid assembly of complex molecules from simple starting materials in a single step. The amino group of this compound could participate as a key nucleophilic component in known MCRs, such as the Ugi or Biginelli reactions, leading to the formation of highly functionalized and diverse molecular scaffolds in an efficient manner. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Ethylthiazol-5-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound derivatives often involves cyclocondensation or substitution reactions. Key considerations include:

- Catalyst-free approaches : Aqueous ethanol-mediated synthesis under reflux (70–80°C) yields derivatives with high purity (e.g., 95%) without requiring metal catalysts .

- Hantzsch thiazole synthesis : React thioureas with α-bromoacetophenones in refluxing ethanol to form thiazole cores .

- Optimization parameters : Vary solvents (ethanol, 1,4-dioxane), temperature (60–120°C), and stoichiometry of reagents (e.g., malononitrile or ethyl cyanoacetate) to improve yields .

Q. How can researchers characterize this compound derivatives using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the thiazole C-2 proton resonates at δ 7.2–7.8 ppm, while the ethyl group appears as a triplet near δ 1.2–1.4 ppm .

- HRMS : Confirm molecular ions (e.g., [M + H]+) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., space group I 1 2/a 1 with cell volume 4451.5 ų) for structural validation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HeLa for antitumor studies) and control compounds (e.g., doxorubicin) .

- Dose-response analysis : Compare IC₅₀ values across studies. For example, derivatives with tert-butyl groups show IC₅₀ = 12–18 µM against breast cancer cells, while fluorinated analogs exhibit lower potency .

- Mechanistic studies : Evaluate targets (e.g., tubulin inhibition vs. DNA intercalation) to explain activity discrepancies .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- DFT calculations : Predict electron density maps to optimize substituent placement (e.g., electron-withdrawing groups enhance thiazole ring reactivity) .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with docking scores <−8.0 kcal/mol .

- QSAR models : Correlate logP values with antimicrobial activity; ideal logP ranges from 2.5–3.5 for membrane penetration .

Q. What experimental pitfalls arise in synthesizing this compound analogs, and how can they be addressed?

Methodological Answer:

- Byproduct formation : Monitor reaction intermediates via TLC to avoid undesired cyclization products (e.g., oxadiazoles from over-oxidation) .

- Purification challenges : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) to isolate pure compounds .

- Scale-up issues : Optimize microwave-assisted synthesis (100–150 W, 10–15 minutes) to reduce reaction time and improve reproducibility .

Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?

Methodological Answer:

- Halogenation effects :

- Thermodynamic stability : DSC analysis shows melting points increase by 20–30°C with bulky substituents (e.g., tert-butyl) .

Contradiction Analysis

Q. Why do some studies report high antitumor activity for this compound derivatives, while others show limited efficacy?

Methodological Answer:

- Cell line specificity : Derivatives may target cancer-specific pathways (e.g., MCF-7 vs. A549) .

- Compound stability : Degradation in cell culture media (e.g., hydrolysis of ester groups) can reduce observed activity .

- Assay sensitivity : Use live-cell imaging (e.g., IncuCyte) to validate apoptosis induction over traditional MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.